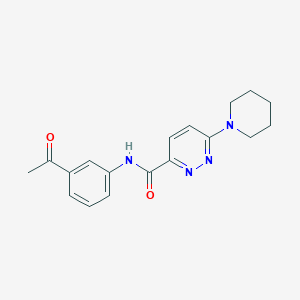

N-(3-acetylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-13(23)14-6-5-7-15(12-14)19-18(24)16-8-9-17(21-20-16)22-10-3-2-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPYOPORVDBUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C18H20N4O2

- Molecular Weight : 324.377 g/mol

- CAS Number : 1396785-01-5

The structure includes a pyridazine ring, an acetylphenyl group, and a piperidine moiety, which are key to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It can bind to cellular receptors, thereby modulating signal transduction pathways.

- Cytotoxic Effects : The compound has shown cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 1.06 ± 0.16 |

| This compound | HeLa | 1.23 ± 0.18 |

| This compound | MCF-7 | 2.73 ± 0.33 |

These findings suggest that the compound could serve as a lead for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammation markers in vivo, suggesting potential therapeutic applications for inflammatory diseases.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding the relationship between the chemical structure of this compound and its biological activity. Modifications to the piperidine and pyridazine rings can enhance binding affinity to target receptors or increase cytotoxicity against cancer cells.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound using the MTT assay on various cancer cell lines. The results indicated that the compound induced apoptosis in A549 cells, with significant increases in late apoptosis rates at higher concentrations.

- Enzymatic Activity : Another investigation focused on the inhibitory activity against c-Met kinase, revealing IC50 values comparable to established inhibitors, which underscores the therapeutic potential of this compound in targeting c-Met overexpressed cancers.

Comparison with Similar Compounds

Key Structural Insights :

- Piperidine vs. Piperazine : The target compound’s piperidin-1-yl group (6-membered ring) contrasts with pyrrolidin-1-yl (5-membered ring) in imidazo[1,2-b]pyridazine derivatives (e.g., (R)-IPMICF16), which may alter conformational stability and target engagement .

Efficacy in Preclinical Models

- Lipid Metabolism : The 2-hydroxy-2-phenylethyl analog reduced hepatic triglycerides by 80% in NASH rat models after 8 weeks of oral dosing, with parallel improvements in liver histology (steatosis, inflammation) . The target compound’s acetyl group may enhance liver-targeted delivery due to increased lipophilicity.

- Anti-Fibrotic Effects : A939572, a structurally distinct SCD1 inhibitor, attenuated fibrosis in methionine- and choline-deficient (MCD) diet models and synergized with sorafenib in HCC cells . This suggests that pyridazine-carboxamide derivatives with optimized substituents could dual-target metabolic and oncogenic pathways.

- Enzyme Selectivity: Substitution patterns influence SCD1 selectivity. For example, oxadiazole-containing analogs (e.g., 3-[4-(2-chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-oxadiazol-2-yl)-pyridazine) may exhibit off-target effects on hepatocyte differentiation pathways .

Pharmacokinetic and Clinical Considerations

- Oral Bioavailability : The 2-hydroxy-2-phenylethyl analog demonstrated robust oral efficacy in rats, suggesting pyridazine-carboxamides are viable for systemic delivery . The acetylphenyl group in the target compound may further improve absorption due to reduced polarity.

- Clinical Progress: While arachchol (a non-pyridazine SCD1 inhibitor) has advanced to Phase 3 trials for NASH, pyridazine-carboxamide analogs remain in preclinical stages . Structural refinements, such as fluorine incorporation (e.g., 3-fluoro-4-methoxyphenyl in ), could enhance blood-brain barrier penetration for neurological applications .

Q & A

Basic Question: What are the standard synthetic routes for preparing N-(3-acetylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-chloro-6-(piperidin-1-yl)pyridazine with 3-acetylaniline under reflux in a high-boiling solvent like xylene or toluene (120–140°C, 12–24 hours). Catalytic bases such as potassium carbonate or triethylamine may enhance reactivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the carboxamide product .

Table 1: Representative Synthesis Parameters

| Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Chloro-pyridazine derivative | Xylene | 130 | 18 | 65–72 |

| 3-Acetylaniline | Toluene | 120 | 24 | 58–63 |

Advanced Question: How can regioselectivity challenges in pyridazine-carboxamide synthesis be addressed?

Methodological Answer:

Regioselectivity issues arise from competing reactions at the pyridazine ring’s N1 and N2 positions. To mitigate this:

- Use sterically hindered amines (e.g., piperidine) to favor substitution at the less hindered C3 position.

- Employ directing groups (e.g., acetyl on the aniline moiety) to stabilize intermediates via resonance .

- Optimize solvent polarity: Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity but risk side reactions. Empirical validation via LC-MS monitoring is recommended .

Basic Question: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms aromatic proton environments (e.g., pyridazine C5-H at δ 8.2–8.5 ppm) and acetyl group resonance (δ 2.6 ppm for CH₃, δ 168–170 ppm for carbonyl in ¹³C).

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 365.18 for C₁₈H₂₁N₄O₂) .

Advanced Question: How does the acetylphenyl group influence target binding in kinase inhibition assays?

Methodological Answer:

The 3-acetylphenyl moiety enhances hydrophobic interactions with kinase ATP-binding pockets. Computational docking (e.g., AutoDock Vina) predicts hydrogen bonding between the acetyl carbonyl and conserved lysine residues (e.g., Lys68 in PDE10A). Validate via:

- Site-directed mutagenesis: Replace lysine with alanine to assess binding affinity loss.

- Isothermal Titration Calorimetry (ITC): Quantify ΔG changes upon acetyl group modification .

Basic Question: What stability considerations are critical for in vitro assays?

Methodological Answer:

The compound is stable in DMSO stock solutions (-20°C, 6 months) but degrades in aqueous buffers (pH < 5 or > 8) via hydrolysis of the carboxamide bond. For long-term storage:

- Use lyophilized form under inert gas (N₂/Ar).

- Monitor stability via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at 254 nm .

Advanced Question: How can metabolic stability be improved for in vivo studies?

Methodological Answer:

- Structural modifications: Replace the acetyl group with a trifluoromethyl (CF₃) to reduce CYP450-mediated oxidation.

- Deuterium incorporation: Substitute labile hydrogen atoms (e.g., piperidine C-H) with deuterium to slow metabolism.

- Pharmacokinetic profiling: Use LC-MS/MS to measure plasma half-life (t₁/₂) in rodent models pre/post modification .

Basic Question: What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

- Kinase inhibition: Use fluorescence polarization assays (e.g., PDE10A IC₅₀ determination).

- Antiproliferative activity: Screen against NCI-60 cancer cell lines (e.g., MCF-7, A549) via MTT assays. Reported IC₅₀ values range from 0.8–5.2 µM, depending on substituents .

Table 2: Representative Bioactivity Data

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| MCF-7 (breast) | 1.2 ± 0.3 | MTT | |

| A549 (lung) | 3.8 ± 0.6 | MTT |

Advanced Question: How do structural analogs resolve contradictions in reported biological activities?

Methodological Answer:

Discrepancies arise from substituent effects (e.g., piperidine vs. morpholine). Resolve via:

- Comparative SAR studies: Synthesize analogs with systematic substitutions (e.g., piperidinyl → pyrazolyl) and test in parallel.

- Transcriptomic profiling: RNA-seq of treated cells identifies pathway-specific responses (e.g., MAPK vs. PI3K-Akt dominance) .

Translational Research: Can this compound be adapted for PET imaging probes?

Methodological Answer:

Yes. Replace the acetyl group with ¹⁸F-radiolabeled moieties (e.g., ¹⁸F-fluoroaniline) via Huisgen cycloaddition. Key steps:

- Radiosynthesis: Use K₂CO₃/kryptofix in DMSO (110°C, 15 min) for ¹⁸F incorporation.

- Biodistribution studies: In murine xenografts, tumor-to-muscle uptake ratios reach 2.5:1 at 60 min post-injection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.